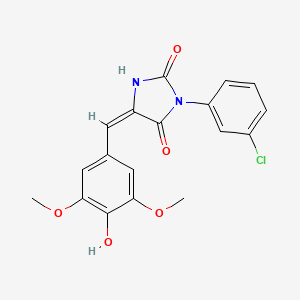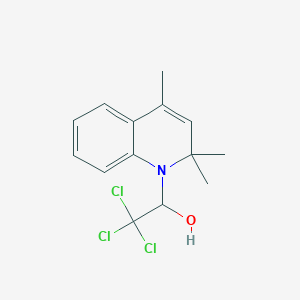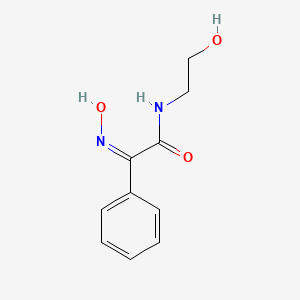![molecular formula C22H24N4O4S B11596711 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(3-ethylphenoxy)acetamide](/img/structure/B11596711.png)
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(3-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2,6-dimetilpirimidin-4-il)sulfamoil]fenil}-2-(3-etilfenoxi)acetamida es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un anillo de pirimidina sustituido con grupos dimetil, un grupo sulfamoil y un enlace de acetamida a una porción de etilfenoxi. Su estructura multifacética le permite participar en diversas reacciones químicas y exhibir varias actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-{4-[(2,6-dimetilpirimidin-4-il)sulfamoil]fenil}-2-(3-etilfenoxi)acetamida generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye:
Formación del anillo de pirimidina: El anillo de pirimidina se puede sintetizar mediante la condensación de aldehídos y aminas apropiados en condiciones ácidas o básicas.
Introducción de grupos dimetil: Los grupos dimetil se introducen a través de reacciones de alquilación utilizando agentes metilantes como el yoduro de metilo.
Sulfamoilación: El grupo sulfamoil se agrega mediante una reacción con cloruro de sulfamoil en presencia de una base como la trietilamina.
Formación de acetamida: El enlace de acetamida se forma haciendo reaccionar el intermedio con anhídrido acético o cloruro de acetilo.
Sustitución de etilfenoxi: El paso final implica la sustitución del grupo etilfenoxi utilizando derivados de fenol apropiados en condiciones básicas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-{4-[(2,6-dimetilpirimidin-4-il)sulfamoil]fenil}-2-(3-etilfenoxi)acetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio pueden convertir el compuesto en aminas o alcoholes correspondientes.
Reactivos y Condiciones Comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Bases: Trietilamina, hidróxido de sodio.
Ácidos: Ácido clorhídrico, ácido sulfúrico.
Principales Productos Formados
Sulfóxidos y sulfonas: Formados a través de la oxidación.
Aminas y alcoholes: Formados a través de la reducción.
Derivados sustituidos: Formados a través de la sustitución nucleofílica.
Aplicaciones Científicas De Investigación
N-{4-[(2,6-dimetilpirimidin-4-il)sulfamoil]fenil}-2-(3-etilfenoxi)acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades debido a su actividad biológica.
Industria: Utilizado en el desarrollo de nuevos materiales, agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N-{4-[(2,6-dimetilpirimidin-4-il)sulfamoil]fenil}-2-(3-etilfenoxi)acetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o modular la función del receptor al interactuar con los sitios de unión. Estas interacciones pueden conducir a alteraciones en las vías celulares y las respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4-{[(2,6-dimetoxi-4-pirimidinil)amino]sulfonil}fenil)acetamida
- 3,5-Dicloro-N-{4-[(2,6-dimetilpirimidin-4-il)sulfamoil]fenil}-4-(pentiloxi)benzamida
Unicidad
N-{4-[(2,6-dimetilpirimidin-4-il)sulfamoil]fenil}-2-(3-etilfenoxi)acetamida destaca por su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica únicas. Su estructura permite modificaciones versátiles, lo que la convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C22H24N4O4S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(3-ethylphenoxy)acetamide |
InChI |
InChI=1S/C22H24N4O4S/c1-4-17-6-5-7-19(13-17)30-14-22(27)25-18-8-10-20(11-9-18)31(28,29)26-21-12-15(2)23-16(3)24-21/h5-13H,4,14H2,1-3H3,(H,25,27)(H,23,24,26) |
Clave InChI |
HMOHIPWQBFYZPM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[4-((E)-3-Phenyl-allyl)-piperazin-1-yl]-ethylidene}-indan-1,3-dione](/img/structure/B11596630.png)

![1-(4-fluorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11596645.png)

![8-ethyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11596654.png)

![(2Z)-2-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11596677.png)

![4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11596695.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11596696.png)
![2-Methoxy-4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)phenyl 4-bromobenzoate](/img/structure/B11596697.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596717.png)
![N-ethyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11596725.png)

